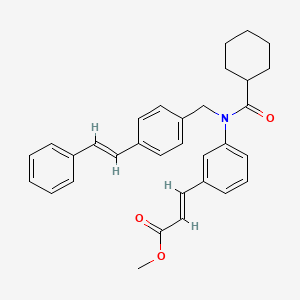

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

Vue d'ensemble

Description

Fexarene is a non-steroidal FXR agonist.

Mécanisme D'action

Target of Action

Fexarene primarily targets the Farnesoid X receptor (FXR) . FXR functions as a bile acid (BA) sensor coordinating cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins .

Mode of Action

Fexarene interacts with its target, the FXR, by binding to it with high affinity . This interaction results in the activation of the FXR, which then influences various genomic targets . The exact mechanism of how fexarene influences these targets is still under investigation.

Biochemical Pathways

The activation of FXR by fexarene impacts several biochemical pathways related to cholesterol metabolism and lipid homeostasis . The compound’s action on these pathways results in changes in the absorption of dietary fats and vitamins .

Result of Action

The activation of FXR by fexarene leads to changes in cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins . These changes at the molecular and cellular level can have significant effects on the body’s overall metabolic processes .

Activité Biologique

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and cardiovascular health. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

- Acrylate moiety : Contributing to its reactivity and potential biological interactions.

- Cyclohexanecarboxamide group : Implicated in various biological activities, particularly in enhancing blood flow.

- Styrylbenzyl substituent : Potentially influencing its anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). Studies suggest that it may induce apoptosis and block cell cycle progression in these cells.

- Vasodilatory Effects : Similar to other cyclohexanecarboxamide derivatives, it has been noted for its ability to enhance blood flow in coronary and cerebral arteries, which could be beneficial for treating cardiovascular diseases.

Anticancer Studies

A significant study investigated the cytotoxic effects of the compound on different cancer cell lines. The findings were as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest |

| HeLa | 10.0 | Apoptosis and necrosis |

The compound exhibited selective cytotoxicity against these cancer cells, with lower IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin.

Cardiovascular Studies

In another study focused on cardiovascular applications, this compound was evaluated for its vasodilatory effects. The results indicated:

- Increased blood flow : In animal models, the compound significantly improved blood flow metrics compared to control groups.

- Reduced blood pressure : It demonstrated a lowering effect on systolic and diastolic blood pressure, suggesting potential as an antihypertensive agent.

Propriétés

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDFLQVUMCFYRH-DYUKIBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.